Nicotiflorin
Overview
Description
Mechanism of Action
- Nicotiflorin interacts with specific molecular targets within the body. One of its primary targets is MMP9 (matrix metalloproteinase 9), which plays a role in tissue remodeling and inflammation .
- Additionally, this compound has been associated with p65 , a subunit of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. By targeting p65, it inhibits NF-κB activation, which is crucial for regulating immune responses and inflammation .
- Inhibition of NF-κB by targeting p65 leads to reduced expression of pro-inflammatory cytokines and other mediators involved in immune responses .
- The Akt/FoxO/BCl signaling pathway is implicated in this compound’s anti-inflammatory effects. By regulating this pathway, this compound influences cell survival, apoptosis, and oxidative stress .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Nicotiflorin plays a crucial role in biochemical reactions, primarily due to its antioxidant activity. It scavenges free radicals such as 2,2-diphenyl-1-picrylhydrazyl and ABTS radicals, thereby protecting cells from oxidative stress . This compound interacts with several enzymes and proteins, including tyrosine hydroxylase and endothelial nitric oxide synthase. It prevents hydrogen peroxide-induced decreases in tyrosine hydroxylase activity in PC12 cells and upregulates endothelial nitric oxide synthase activity in rat cerebral blood vessel endothelial cells . These interactions highlight the compound’s role in maintaining cellular homeostasis and protecting against oxidative damage.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In endothelial cells, it reduces the release of nitric oxide, an inflammatory mediator, thereby providing endothelial protection . In neuronal cells, this compound protects against cell death induced by oxidative stress and ischemia-reperfusion injury . It also influences cell signaling pathways, such as the Akt/FoxO/BCl signaling pathway, and modulates gene expression related to inflammation and oxidative stress . These cellular effects underscore the compound’s potential in treating inflammatory and neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to core target proteins, such as matrix metalloproteinase 9, and inhibits the activation of the nuclear factor kappa B pathway . This compound also attenuates the activation of the NLRP3 inflammasome, thereby reducing inflammation . Additionally, it modulates the expression of genes involved in oxidative stress response and inflammation, further contributing to its protective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and retains its antioxidant and neuroprotective activities over extended periods . Long-term studies have shown that this compound can consistently reduce brain infarct volume and neurological deficits in animal models of cerebral ischemia . These findings suggest that this compound maintains its efficacy over time, making it a promising candidate for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving cerebral ischemia-reperfusion injury, this compound administered at doses of 2.5, 5, and 10 mg/kg significantly reduced brain infarct volume and improved neurological outcomes . At higher doses, potential toxic or adverse effects have not been extensively reported, indicating a relatively safe profile at therapeutic doses
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as tyrosine hydroxylase and endothelial nitric oxide synthase, influencing metabolic flux and metabolite levels . This compound’s role in these pathways highlights its potential in modulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to accumulate in endothelial cells and neuronal cells, where it exerts its protective effects . The compound’s localization and accumulation are crucial for its efficacy in targeting specific cellular processes and pathways.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules and modulates gene expression . The presence of targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nictoflorin can be synthesized through the glycosylation of kaempferol with rutinose. The reaction typically involves the use of glycosyl donors and acceptors under specific conditions to form the glycosidic bond .
Industrial Production Methods: Industrial production of nictoflorin involves the extraction and purification from plant sources. The process includes solvent extraction, chromatography, and crystallization to obtain high-purity nictoflorin .
Types of Reactions:
Oxidation: Nictoflorin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert nictoflorin into its reduced forms.
Substitution: Nictoflorin can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized flavonoid derivatives, while reduction can yield reduced flavonoid forms .
Scientific Research Applications
Nictoflorin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its effects on cellular processes, including anti-inflammatory and antioxidant activities.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as myocardial infarction, memory dysfunction, and liver injury
Comparison with Similar Compounds
- Rutin
- Quercetin-3-O-rutinoside
- Kaempferol-3-O-glucoside
Nictoflorin’s unique glycosidic linkage and specific biological activities make it a compound of interest for further research and potential therapeutic applications.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTATXGUCZHCSNG-QHWHWDPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938804 | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17650-84-9 | |
Record name | Kaempferol 3-O-rutinoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17650-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaempferol-3-O-rutinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017650849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KAEMPFEROL-3-O-RUTINOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4056D20K3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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